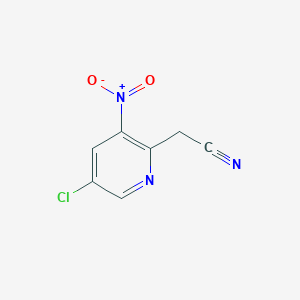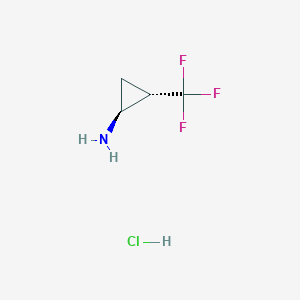![molecular formula C7H13NO B12971123 (3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
(3AS,7aR)-octahydrofuro[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,7aR)-octahydrofuro[3,4-c]pyridine: is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3AS,7aR)-octahydrofuro[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a substituted pyridine, which undergoes cyclization with a furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (3AS,7aR)-octahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3AS,7aR)-octahydrofuro[3,4-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biology, particularly in the study of enzyme interactions and as a scaffold for the design of bioactive molecules. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. These derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3AS,7aR)-octahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different stereochemistry.
Hexahydro-furo[2,3-b]furan-3-ol: A related compound with a different ring fusion pattern.
Uniqueness: (3AS,7aR)-octahydrofuro[3,4-c]pyridine is unique due to its specific stereochemistry and the presence of both furan and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
NTEWESQMWWIQDQ-BQBZGAKWSA-N |
Isomerische SMILES |
C1CNC[C@@H]2[C@@H]1COC2 |
Kanonische SMILES |
C1CNCC2C1COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)






